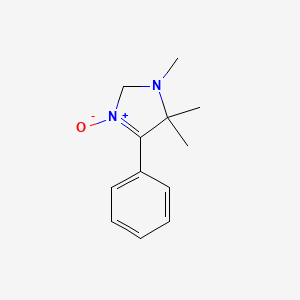![molecular formula C12H14N4OS2 B5754718 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ATDA and is known for its potent biological activity.
Scientific Research Applications
ATDA has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of ATDA is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. It has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
ATDA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of cell growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ATDA in lab experiments is its potent biological activity. It has been shown to exhibit potent antibacterial and antifungal activity, making it a useful tool for studying the mechanisms of bacterial and fungal growth. Additionally, ATDA has been shown to exhibit anti-inflammatory and analgesic activity, making it a useful tool for studying the mechanisms of inflammation and pain.
One of the limitations of using ATDA in lab experiments is its potential toxicity. While ATDA has been shown to exhibit potent biological activity, it can also be toxic to cells at high concentrations. Additionally, the synthesis of ATDA can be challenging, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of ATDA. One potential direction is the development of new antimicrobial agents based on the structure of ATDA. Additionally, the study of the mechanism of action of ATDA could lead to the development of new drugs for the treatment of bacterial and fungal infections. Finally, the study of the anti-inflammatory and analgesic activity of ATDA could lead to the development of new drugs for the treatment of inflammation and pain.
Synthesis Methods
The synthesis of ATDA involves the reaction between 2-ethylphenylacetic acid and thiosemicarbazide, followed by the reaction between the resulting compound and chloroacetyl chloride. The final product is obtained by reacting the intermediate with ammonium hydroxide. The synthesis of ATDA is a straightforward process that can be carried out using standard laboratory techniques.
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-2-8-5-3-4-6-9(8)14-10(17)7-18-12-16-15-11(13)19-12/h3-6H,2,7H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCSMJLMZZXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)




![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)